N-(2-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
Description
N-(2-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyridine core linked to an acetamide group substituted with a 2-ethoxyphenyl moiety.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-2-22-13-8-4-3-7-12(13)17-15(21)11-23-16-19-18-14-9-5-6-10-20(14)16/h3-10H,2,11H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEMSRMZALVZAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.
Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions where key intermediates are formed through the coupling of various reagents. The general synthetic route includes:
- Formation of Triazole Ring : The initial step often involves the synthesis of the [1,2,4]triazolo[4,3-a]pyridine core.
- Sulfur Addition : Subsequent reactions introduce sulfur into the structure to form the sulfanyl group.
- Acetamide Formation : Finally, acetamide is introduced to yield the target compound.
The detailed synthetic procedures can be found in specialized literature focusing on heterocyclic compounds and their derivatives .
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Inhibition of Cancer Cell Proliferation : Studies have shown that these compounds can effectively inhibit the proliferation of various cancer cell lines by targeting specific kinases involved in tumor growth .
- Mechanism of Action : The mechanism often involves the inhibition of signaling pathways such as BRAF(V600E) and EGFR pathways, which are critical in many cancers .
Anti-inflammatory and Antibacterial Properties
In addition to antitumor activity, this compound has demonstrated:
- Anti-inflammatory Effects : Similar derivatives have been noted for their ability to reduce inflammation markers such as TNF-α and nitric oxide (NO) production in vitro .
- Antibacterial Activity : Compounds with similar frameworks have shown efficacy against various bacterial strains, suggesting potential for development as antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by several structural features:
| Structural Feature | Influence on Activity |
|---|---|
| Ethoxy Group | Enhances lipophilicity and cellular uptake |
| Triazole Ring | Critical for interaction with target proteins |
| Sulfanyl Group | May contribute to binding affinity |
Research indicates that modifications in these regions can lead to variations in potency and selectivity against specific biological targets .
Case Study 1: Antitumor Efficacy
A study evaluated the effectiveness of a series of triazolo-pyridine derivatives against human cancer cell lines. The results indicated that compounds with a similar structure to this compound exhibited IC50 values in the low micromolar range against several types of cancer cells .
Case Study 2: Anti-inflammatory Properties
In another investigation focusing on anti-inflammatory activity, derivatives were tested for their ability to inhibit LPS-induced inflammation in macrophages. The results showed a significant reduction in pro-inflammatory cytokines when treated with these compounds .
Chemical Reactions Analysis
Chemical Reactions Involving the Compound
The chemical reactivity of N-(2-ethoxyphenyl)-2-( triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide can be analyzed through various types of reactions:
Nucleophilic Substitution Reactions
The sulfur atom in the thioether group can act as a nucleophile. This property allows it to participate in nucleophilic substitution reactions with electrophiles. For instance:
-
Reactions with Alkyl Halides : The sulfur can attack alkyl halides leading to the formation of new thioether derivatives.
Electrophilic Aromatic Substitution
The aromatic ring in the compound can undergo electrophilic aromatic substitution (EAS). The presence of the ethoxy group can influence the reactivity and orientation of substitution on the aromatic ring:
-
Halogenation : The compound can react with halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst to form halogenated derivatives.
Dehydrohalogenation
In conditions where halogenated derivatives are formed, dehydrohalogenation may occur under strong bases, leading to the formation of alkenes.
Oxidation and Reduction Reactions
The thioether group can also undergo oxidation to form sulfoxides or sulfones under appropriate conditions. Conversely, reduction reactions could convert sulfoxides back to thioethers.
Cyclization Reactions
Given the triazole moiety, cyclization reactions may occur under specific conditions, potentially leading to fused ring systems or new heterocyclic compounds.
Biological Activity Data
| Compound Name | IC50 (μM) | Activity Type |
|---|---|---|
| N-(2-ethoxyphenyl)-2-( triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide | 0.83 ± 0.07 | Antitumor |
| Other derivatives | Varies | Protein Kinase Inhibitors |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Pharmacological and Mechanistic Insights
- Anticancer Activity: The quinoxaline-triazole hybrid (Table 1, row 1) demonstrated superior Topo II inhibition and G2/M cell cycle arrest compared to simpler triazolopyridine derivatives. Its fluorophenyl group enhances DNA intercalation, a mechanism less evident in the ethoxyphenyl variant .
- Anti-Inflammatory Potential: Acetamide derivatives with furan-2-yl substituents (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) showed anti-exudative activity comparable to diclofenac (8 mg/kg), suggesting the ethoxyphenyl variant may share similar anti-inflammatory pathways .
- Synthetic Yields and Solubility : Compounds like 10a (Table 1, row 2) achieved moderate yields (68–74%) via acetone-mediated nucleophilic substitution, a method applicable to the target compound. However, bulkier substituents (e.g., dibenzofuran in ) may reduce solubility compared to ethoxyphenyl systems .
Substituent Effects on Bioactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
